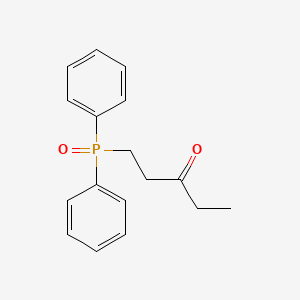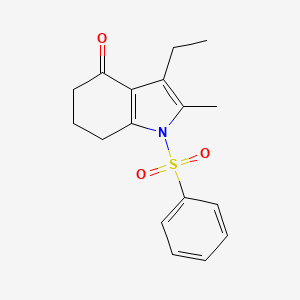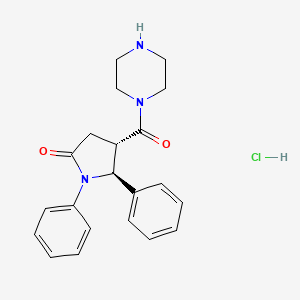
2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide is a chemical compound with the molecular formula C15H9Cl2N3O It is known for its unique structure, which includes both a nicotinamide and an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 3-chloro-4-isoquinolinamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process generally involves:
Activation of 2-chloronicotinic acid: This step may involve converting the acid to an acid chloride using reagents like thionyl chloride.
Coupling Reaction: The activated 2-chloronicotinic acid is then reacted with 3-chloro-4-isoquinolinamine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide involves its interaction with specific molecular targets. While detailed studies are still ongoing, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of current research .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(4-chlorobiphenyl-2-yl)nicotinamide: This compound shares a similar nicotinamide structure but differs in the aromatic substituent.
3-Chloro-4-isoquinolinamine: A precursor in the synthesis of 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide, it has a simpler structure.
2-Chloronicotinic acid: Another precursor, it is a key starting material in the synthesis process.
Uniqueness
2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide is unique due to its dual aromatic systems, which confer distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields.
Propiedades
Número CAS |
342899-39-2 |
|---|---|
Fórmula molecular |
C15H9Cl2N3O |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H9Cl2N3O/c16-13-11(6-3-7-18-13)15(21)20-12-10-5-2-1-4-9(10)8-19-14(12)17/h1-8H,(H,20,21) |
Clave InChI |
HJCPFBIJZZKHCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC(=C2NC(=O)C3=C(N=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


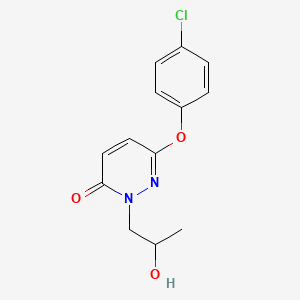
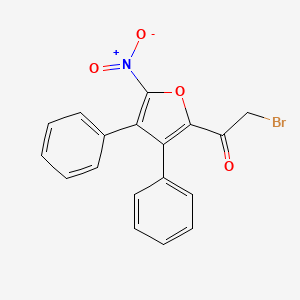
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)

